molecular formula C8H14Cl2N4 B2387607 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride CAS No. 1989671-76-2

6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride

Cat. No. B2387607
CAS RN: 1989671-76-2
M. Wt: 237.13
InChI Key: QQJHQJHTHNUMQF-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride is a chemical compound with the CAS Number: 1989671-76-2 . It is often used for pharmaceutical testing . The IUPAC name for this compound is N,N-dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4.2ClH/c1-14(2)10-6-5-9(12-13-10)8-4-3-7-11-8;;/h5-6,8,11H,3-4,7H2,1-2H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.19 . It is a powder at room temperature . Unfortunately, additional physical and chemical properties are not available in the current literature.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-pyrrolidin-2-ylpyridazin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-8-4-3-7(11-12-8)6-2-1-5-10-6;;/h3-4,6,10H,1-2,5H2,(H2,9,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJHQJHTHNUMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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